6-Amino-2-thiouracil-13C chemical structure and properties
6-Amino-2-thiouracil-13C chemical structure and properties
An In-depth Technical Guide to 6-Amino-2-thiouracil-¹³C: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Amino-2-thiouracil-¹³C, a stable isotope-labeled compound of significant interest to researchers in drug development, metabolomics, and analytical chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and, most critically, its application as an internal standard in quantitative mass spectrometry. This document is designed to provide not just procedural steps but also the scientific rationale behind its use, empowering researchers to leverage this tool with confidence and precision.
Introduction: The Significance of Isotopic Labeling
6-Amino-2-thiouracil is a pyrimidine derivative that serves as a foundational scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties[1][2][3]. The introduction of stable isotopes, such as Carbon-13 (¹³C), into its molecular structure does not alter its chemical properties but provides a distinct mass signature. This seemingly subtle modification is transformative for analytical applications.
The ¹³C label makes 6-Amino-2-thiouracil-¹³C an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis[4]. Unlike structural analogs or deuterated standards, which can exhibit different chromatographic behavior or be subject to isotopic exchange, ¹³C-labeled standards co-elute perfectly with the unlabeled analyte and are chemically indistinguishable during sample preparation and ionization[5]. This ensures the highest possible accuracy and precision in quantifying target analytes in complex biological matrices[6][7].
Chemical Identity and Physicochemical Properties
The defining characteristic of 6-Amino-2-thiouracil-¹³C is the incorporation of one or more ¹³C atoms into its pyrimidine ring. A common commercially available variant is 6-Amino-2-thiouracil-¹³C₂, where two carbon atoms are replaced with their heavier stable isotope[8].
Chemical Structure:
Figure 1: General structure of 6-Amino-2-thiouracil. For 6-Amino-2-thiouracil-¹³C₂, the ¹³C isotopes are typically incorporated into the pyrimidine backbone (e.g., at positions C2 and C4).
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidin-4-one | [9] |
| Molecular Formula | Unlabeled: C₄H₅N₃OSLabeled: C₂¹³C₂H₅N₃OS | [8][9] |
| Molecular Weight | Unlabeled: 143.17 g/mol Labeled (¹³C₂): 145.15 g/mol | [8][10][11] |
| CAS Number | Unlabeled: 1004-40-6Labeled (¹³C₂): 1330170-14-3 | [8][10] |
| Appearance | White to off-white solid | [10] |
| Purity | Typically ≥98% | [10][11] |
Synthesis and Isotopic Labeling Strategy
The synthesis of 6-Amino-2-thiouracil is a well-established condensation reaction. To produce the ¹³C-labeled version, the isotopic label must be introduced via one of the key starting materials. A common and efficient method involves the reaction of a ¹³C-labeled thiourea with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide[12].
Causality in Synthesis Design: The choice of ¹³C-labeled thiourea is strategic. Thiourea provides both the C2 carbon and the sulfur atom of the final pyrimidine ring. Using a doubly-labeled thiourea (e.g., ¹³C-thiourea where the carbon is ¹³C and one nitrogen is ¹⁵N) or reacting it with a ¹³C-labeled ethyl cyanoacetate allows for precise placement of the isotopic labels in the core heterocyclic structure. This is crucial for its function as an internal standard, as the label must be in a stable position that is not lost during metabolic processes if it were to be used as a tracer.
Step-by-Step Synthesis Protocol for 6-Amino-2-thiouracil-¹³C₂
This protocol is adapted from established procedures for the synthesis of the unlabeled compound[12].
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Thiourea-¹³C₂ (hypothetical, with ¹³C at the carbonyl and another ring position precursor)
-
Ethyl Cyanoacetate
-
Deionized Water
-
Glacial Acetic Acid
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1 equivalent) in absolute ethanol with stirring. This exothermic reaction generates the sodium ethoxide base required for the condensation.
-
Reactant Dissolution: To the freshly prepared sodium ethoxide solution, add Thiourea-¹³C₂ (1 equivalent) and stir until it is completely dissolved.
-
Condensation Reaction: Add ethyl cyanoacetate (1 equivalent) to the solution. Heat the reaction mixture to reflux for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water dropwise until the resulting sodium salt of the product is fully dissolved.
-
Acidification: Precipitate the final product by acidifying the solution with glacial acetic acid until the pH is approximately 5-6.
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified 6-Amino-2-thiouracil-¹³C₂ under vacuum to a constant weight.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 6-Amino-2-thiouracil-¹³C₂.
Application as an Internal Standard in LC-MS/MS
The primary and most valuable application of 6-Amino-2-thiouracil-¹³C is as an internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution: The methodology involves adding a known concentration of the ¹³C-labeled IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process[4]. Because the IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant regardless of sample loss, thus providing highly accurate and precise results[5].
Experimental Protocol: Quantification of a Thiouracil-Analog Drug in Human Plasma
This protocol outlines the use of 6-Amino-2-thiouracil-¹³C₂ as an IS to quantify a hypothetical drug, "Drug-X," which shares a similar core structure.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Drug-X (the analyte) in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of 6-Amino-2-thiouracil-¹³C₂ (the IS) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Drug-X stock solution to create a series of working solutions. Spike these into blank human plasma to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare QCs at low, medium, and high concentrations in the same manner using a separate weighing of the Drug-X standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of the IS working solution (e.g., at 500 ng/mL). Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Drug-X: e.g., Q1: 144.1 -> Q3: 101.1 (hypothetical)
-
IS (6-Amino-2-thiouracil-¹³C₂): Q1: 146.1 -> Q3: 103.1 (hypothetical, mass shift of +2 Da)
-
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Drug-X in the unknown samples and QCs from the calibration curve.
-
Bioanalytical Workflow Diagram
Caption: Workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.
Conclusion
6-Amino-2-thiouracil-¹³C is a powerful tool for modern scientific research, particularly in the realm of drug development and quantitative analysis. Its synthesis from ¹³C-labeled precursors provides a chemically identical but mass-shifted analog to its unlabeled counterpart, fulfilling the ideal requirements for an internal standard. By understanding the principles behind its synthesis and application, researchers can implement robust, accurate, and precise bioanalytical methods, ensuring the integrity and reliability of their data.
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